molecular formula C12H9NO B8783362 8-Methoxy-2-naphthonitrile

8-Methoxy-2-naphthonitrile

Cat. No.: B8783362
M. Wt: 183.21 g/mol
InChI Key: UNAUZATZSATYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-2-naphthonitrile is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

8-methoxynaphthalene-2-carbonitrile

InChI

InChI=1S/C12H9NO/c1-14-12-4-2-3-10-6-5-9(8-13)7-11(10)12/h2-7H,1H3

InChI Key

UNAUZATZSATYMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8-methoxy-2-naphthyl trifluoromethanesulfonate (871 mg, 2.8 mmol) in DMF (4 mL) is degassed by repeatedly evacuating the flask then flushing with N2. Zinc cyanide (200 mg, 1.7 mmol) is added followed by Pd(PPh3)4 (165 mg, 0.14 mmol). The resulting mixture is again degassed and heated to 80° C. for 3 hours. The reaction is allowed to cool, poured into water and washed four times with ether. The combined organic extracts are dried (Na2SO4), filtered, and concentrated. The resulting material is purified by column chromatography (step gradient, 10–30% CH2Cl2 in hexanes) to give 8-methoxy-2-naphthonitrile as a white solid (493, 84%). HRMS (EI) calculated for C12H9NO: 183.0684, found 183.0681.
Name
8-methoxy-2-naphthyl trifluoromethanesulfonate
Quantity
871 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Zinc cyanide
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
165 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.